molecular formula C15H9Cl2NO B4738335 (3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4738335
M. Wt: 290.1 g/mol
InChI Key: VXPXDUGSIZEARG-CSKARUKUSA-N
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Description

(3E)-3-[(2,6-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a dihydroindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,6-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,6-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-3-[(2,6-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,6-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

(3E)-3-[(2,6-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its specific dichlorophenyl and dihydroindolone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPXDUGSIZEARG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
(3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
(3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
(3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
(3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
(3E)-3-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

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